molecular formula C12H16N2O2 B14638681 2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one CAS No. 55734-10-6

2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one

Katalognummer: B14638681
CAS-Nummer: 55734-10-6
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: OTDPBIFVTPILNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one is a heterocyclic compound belonging to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted hydrazine with a diketone, followed by cyclization and acetylation steps . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2) to exert anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indazole: A parent compound with similar biological activities.

    3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.

    2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.

Uniqueness

2-Acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one stands out due to its specific acetyl and trimethyl substitutions, which may confer unique biological properties and reactivity compared to other indazole derivatives .

Eigenschaften

CAS-Nummer

55734-10-6

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

2-acetyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C12H16N2O2/c1-7-11-9(13-14(7)8(2)15)5-12(3,4)6-10(11)16/h5-6H2,1-4H3

InChI-Schlüssel

OTDPBIFVTPILNM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NN1C(=O)C)CC(CC2=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.